5-Bromocytosine
Overview
Description
5-Bromocytosine is a halogenated derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA.
Mechanism of Action
Target of Action
5-Bromocytosine (5-BrC) is a modified pyrimidine nucleobase that primarily targets cytosine residues in CpG dinucleotides in the human genome . These cytosine residues play a crucial role in the epigenetic mechanism of gene regulation in higher eukaryotes .
Mode of Action
5-BrC interacts with its targets by undergoing various types of modifications, such as methylation, deamination, and halogenation . The deamination of 5-BrC results in the formation of 5-bromouracil (5-BrU), which pairs with guanine . This pairing is highly pro-mutagenic compared with the pairing of uracil with guanine, resulting from the deamination of normal cytosine .
Biochemical Pathways
The primary biochemical pathway affected by 5-BrC is the methylation of cytosine to 5-methylcytosine (5-mC) . This common DNA modification is crucial for the epigenetic mechanism of gene regulation in higher eukaryotes . The inappropriate modifications of cytosine residues, such as those caused by 5-BrC, can lead to genomic instability .
Pharmacokinetics
It’s known that 5-brc can be converted to 5-bru in the human genome , indicating that it undergoes metabolic changes after administration.
Result of Action
The primary molecular effect of 5-BrC’s action is the enhancement of mutagenic potential in the human genome . This is due to the pro-mutagenic pairing of 5-BrU with guanine, which results from the deamination of 5-BrC . On a cellular level, this can contribute to the formation of mutational hotspots in cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-BrC. For instance, the pH level can affect the stability of 5-BrC . Moreover, certain environmental exposures, such as tobacco, air pollutants, and metals, have been implicated in the modification of epigenetic marks , which could potentially influence the action of 5-BrC.
Biochemical Analysis
Biochemical Properties
5-Bromocytosine plays a significant role in biochemical reactions, particularly in the context of DNA and RNA modifications. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with DNA methyltransferases, which can mistakenly incorporate this compound into DNA, leading to altered methylation patterns . This interaction can result in changes in gene expression and genomic stability. Additionally, this compound can be deaminated to form 5-bromouracil, which pairs with guanine instead of adenine, leading to mutations .
Cellular Effects
This compound has profound effects on cellular processes. It can influence cell function by altering DNA methylation patterns, which in turn affects gene expression and cellular metabolism . The incorporation of this compound into DNA can lead to genomic instability and increased mutagenesis, particularly in CpG dinucleotides . This can result in changes in cell signaling pathways and potentially lead to the development of cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can be incorporated into DNA by DNA polymerases during replication . Once incorporated, it can be deaminated to form 5-bromouracil, which pairs with guanine, leading to G:C to A:T transition mutations . Additionally, this compound can interfere with DNA methyltransferases, leading to aberrant methylation patterns and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products, such as 5-bromouracil, can have long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to increased mutagenesis and genomic instability . These effects are particularly pronounced in in vitro studies, where the compound can be continuously incorporated into replicating DNA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into DNA without causing significant toxicity . At higher doses, this compound can lead to increased mutagenesis and potential toxic effects . Studies in animal models have shown that high doses of this compound can result in adverse effects such as genomic instability and increased cancer risk .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized to 5-bromouracil through deamination . This metabolite can then be incorporated into DNA, leading to mutations . Additionally, this compound can affect the activity of DNA methyltransferases, leading to changes in DNA methylation patterns and gene expression . These metabolic pathways highlight the compound’s potential impact on cellular metabolism and genetic regulation.
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells through nucleoside transporters and incorporated into DNA during replication . The compound can also interact with binding proteins that facilitate its transport and localization within the cell . These interactions ensure that this compound is effectively distributed to its target sites within the genome .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA . The compound can also be found in other subcellular compartments, such as the cytoplasm, where it may interact with RNA and other biomolecules . The localization of this compound within specific cellular compartments can influence its activity and function, particularly in the context of DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromocytosine can be synthesized through the bromination of cytosine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or water. The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromocytosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Deamination Reactions: The amino group can be removed, leading to the formation of 5-bromouracil.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Deamination Reactions: Often require acidic or basic conditions to facilitate the removal of the amino group.
Major Products Formed:
5-Bromouracil: Formed through deamination.
5-Amino-2-hydroxypyrimidine: Formed through substitution reactions.
Scientific Research Applications
5-Bromocytosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other halogenated nucleobases and nucleosides.
Biology: Incorporated into DNA to study mutagenesis and DNA repair mechanisms.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Comparison with Similar Compounds
5-Bromouracil: Similar in structure but lacks the amino group.
5-Iodocytosine: Another halogenated derivative with iodine instead of bromine.
5-Fluorocytosine: Contains a fluorine atom and is used as an antifungal agent.
Uniqueness: 5-Bromocytosine is unique due to its specific reactivity and incorporation into DNA, which makes it particularly useful in mutagenesis studies and photodynamic therapy. Its bromine atom provides distinct chemical properties compared to other halogenated derivatives .
Properties
IUPAC Name |
6-amino-5-bromo-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKLKDEXOWFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176932 | |
Record name | 5-Bromocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-25-7 | |
Record name | 5-Bromocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2240-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromocytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromocytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOCYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2737MSZ714 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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